molecular formula C17H16N2O3 B353468 N-(2-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide CAS No. 851989-07-6

N-(2-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide

Cat. No. B353468
M. Wt: 296.32g/mol
InChI Key: DELLJGWKPIPZLU-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known by its chemical formula, C18H15NO3, and has been the subject of several studies investigating its synthesis, mechanism of action, and potential uses in various fields.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(2-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide involves the condensation of 2-amino-4-methylphenol with 2-acetylbenzoic acid to form 2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-4-methylphenol. This intermediate is then reacted with 3-bromopropionyl chloride to yield N-(2-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide.

Starting Materials
2-amino-4-methylphenol, 2-acetylbenzoic acid, 3-bromopropionyl chloride

Reaction
Step 1: Condensation of 2-amino-4-methylphenol with 2-acetylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form 2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-4-methylphenol, Step 2: Reaction of 2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-4-methylphenol with 3-bromopropionyl chloride in the presence of a base like triethylamine (TEA) to yield N-(2-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide

Mechanism Of Action

The mechanism of action of N-(2-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide involves the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells and the formation of amyloid plaques in the brain. Specifically, this compound has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of cell growth and differentiation.

Biochemical And Physiological Effects

The biochemical and physiological effects of N-(2-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells and reduce the formation of amyloid plaques in the brain. In vivo studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease and reduce tumor growth in animal models of cancer.

Advantages And Limitations For Lab Experiments

The advantages of using N-(2-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide in lab experiments include its potential as a new drug candidate for the treatment of cancer and Alzheimer's disease. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research involving N-(2-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide. One area of interest is in the development of new drugs based on the structure of this compound for the treatment of cancer and Alzheimer's disease. Another area of interest is in the study of the mechanism of action of this compound and its potential as a tool for studying the role of GSK-3β in various cellular processes. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans and its potential for use as a diagnostic tool for the detection of cancer and Alzheimer's disease.

Scientific Research Applications

N-(2-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has been studied for its potential applications in various fields of scientific research. One area of interest is in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's disease. This compound has been shown to have potential as an inhibitor of certain enzymes that are involved in the growth and proliferation of cancer cells and the formation of amyloid plaques in the brain, which are characteristic of Alzheimer's disease.

properties

IUPAC Name

N-(2-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-12-6-2-3-7-13(12)18-16(20)10-11-19-14-8-4-5-9-15(14)22-17(19)21/h2-9H,10-11H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELLJGWKPIPZLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CCN2C3=CC=CC=C3OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide

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